2-(Methoxymethyl)azetidine hemioxalate

描述

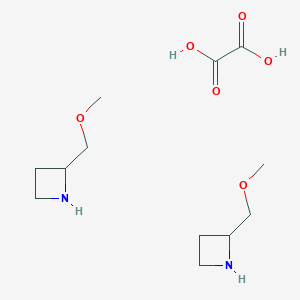

2-(Methoxymethyl)azetidine hemioxalate is a heterocyclic organic compound comprising a four-membered azetidine ring substituted with a methoxymethyl group at the 2-position. The hemioxalate salt form enhances its crystallinity and solubility, making it advantageous for pharmaceutical formulation and industrial applications . Azetidines, due to their ring strain, exhibit unique reactivity compared to larger cyclic amines like pyrrolidines or piperidines. The methoxymethyl substituent introduces ether functionality, which can influence metabolic stability and binding affinity in biological systems.

属性

IUPAC Name |

2-(methoxymethyl)azetidine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NO.C2H2O4/c2*1-7-4-5-2-3-6-5;3-1(4)2(5)6/h2*5-6H,2-4H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXZLPKIIUXDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1.COCC1CCN1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Azetidine Derivatives: Compared to unsubstituted azetidine, the methoxymethyl group in 2-(Methoxymethyl)azetidine hemioxalate increases steric bulk and polarity. This substitution likely improves solubility but may reduce membrane permeability compared to non-polar analogs. In contrast, 2-aminobenzamides (e.g., ) feature aromatic rings and amide groups, offering distinct electronic properties for glycosylation or receptor binding .

- Heterocyclic Amines: Pyrrolidine (5-membered) and piperidine (6-membered) analogs lack the ring strain of azetidine, resulting in lower reactivity.

Physicochemical Properties

Market and Industrial Position

In contrast, 2-aminobenzamides and indole derivatives are well-established in drug discovery, supported by extensive data on glycosylation engineering () and cardiovascular applications (). Challenges for this compound include scalability and patent landscape competition, whereas opportunities lie in leveraging its unique ring strain for novel therapeutics .

Research Findings and Challenges

- Synthetic Feasibility : The hemioxalate salt improves synthetic yield and stability compared to freebase azetidines, though scalability requires optimization .

- Biological Data Gap : Unlike indole derivatives (), robust pharmacological data for this compound are scarce, necessitating targeted studies on receptor affinity and toxicity.

- Market Barriers: Competition from established heterocycles (e.g., pyrrolidines) and regulatory hurdles are noted in market analyses ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。